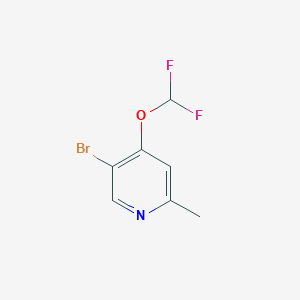

5-Bromo-4-difluoromethoxy-2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-(difluoromethoxy)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c1-4-2-6(12-7(9)10)5(8)3-11-4/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTZBOGOHLLQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Bromo-4-difluoromethoxy-2-methylpyridine

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on the chemical and physical properties of 5-Bromo-4-difluoromethoxy-2-methylpyridine. This guide has been compiled using data for the closely related isomer, 5-Bromo-2-(difluoromethoxy)-4-methylpyridine , and general principles of organic chemistry. All information presented herein should be regarded as illustrative for research and development purposes.

Core Chemical Properties

5-Bromo-2-(difluoromethoxy)-4-methylpyridine is a halogenated and fluorinated pyridine derivative. The presence of a bromine atom, a difluoromethoxy group, and a methyl group on the pyridine ring imparts a unique combination of reactivity and physical properties, making it a valuable intermediate in medicinal chemistry and materials science.

Physicochemical Data

Quantitative data for 5-Bromo-2-(difluoromethoxy)-4-methylpyridine is summarized in the table below. It is important to note that some of these properties have been estimated based on data from structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrF₂NO | [1] |

| Molecular Weight | 238.03 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | >95% | [3] |

| Storage Conditions | Inert atmosphere, Room Temperature, Refrigerator | [1][2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons. The difluoromethoxy group will present a characteristic triplet.

-

¹³C NMR: The carbon NMR will show signals for the pyridine ring carbons, the methyl carbon, and the carbon of the difluoromethoxy group, which will exhibit coupling with the attached fluorine atoms.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Reactivity

The synthesis of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine is not explicitly detailed in the available literature. However, a plausible synthetic route can be proposed based on established methodologies for the difluoromethoxylation of pyridinols.

Proposed Synthetic Workflow

A potential synthetic pathway for 5-Bromo-2-(difluoromethoxy)-4-methylpyridine is outlined below. This involves the synthesis of a pyridinol precursor followed by a difluoromethoxylation reaction.

Experimental Protocol: Representative Difluoromethoxylation of a Pyridinol

This protocol is a general representation of how the difluoromethoxy group can be introduced onto a pyridinol precursor.

Materials:

-

5-Bromo-2-hydroxy-4-methylpyridine

-

Sodium chlorodifluoroacetate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 5-Bromo-2-hydroxy-4-methylpyridine in DMF, add potassium carbonate.

-

Heat the mixture to a specified temperature (e.g., 80-100 °C).

-

Add sodium chlorodifluoroacetate portion-wise over a period of time.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Potential Synthetic Applications

The bromine atom on the pyridine ring of 5-Bromo-2-(difluoromethoxy)-4-methylpyridine serves as a versatile handle for various cross-coupling reactions, enabling the synthesis of more complex molecules.

Suzuki Coupling

The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron compounds.

References

An In-depth Technical Guide to 5-Bromo-4-difluoromethoxy-2-methylpyridine and Related Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical document provides a comprehensive overview of 5-Bromo-4-difluoromethoxy-2-methylpyridine, a halogenated and fluorinated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public data for this specific isomer, this guide also includes detailed information on the closely related and commercially available isomer, 5-Bromo-2-(difluoromethoxy)-4-methylpyridine, to offer valuable comparative data and potential synthetic insights. Pyridine derivatives are fundamental scaffolds in drug discovery, and the incorporation of bromine and a difluoromethoxy group can significantly modulate a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding interactions.

Chemical Identity and Properties

| Property | This compound (Predicted) | 5-Bromo-2-(difluoromethoxy)-4-methylpyridine[1][2] |

| CAS Number | Not Assigned | 1079352-13-8 |

| Molecular Formula | C7H6BrF2NO | C7H6BrF2NO |

| Molecular Weight | 238.03 g/mol | 238.03 g/mol |

| IUPAC Name | 5-bromo-4-(difluoromethoxy)-2-methylpyridine | 5-bromo-2-(difluoromethoxy)-4-methylpyridine |

Experimental Protocols: A General Synthetic Approach

Detailed experimental protocols for the synthesis of this compound are not currently described in published literature. However, a plausible synthetic route can be conceptualized based on established pyridine chemistry. A potential retrosynthetic analysis suggests that the target molecule could be assembled from a suitably substituted pyridine ring.

A generalized experimental workflow for the synthesis of such a compound might involve the following key steps:

-

Starting Material Selection : A common starting point would be a commercially available substituted hydroxypyridine. For the target compound, 2-methyl-5-bromo-4-hydroxypyridine would be an ideal precursor.

-

Difluoromethoxylation : The hydroxyl group can be converted to a difluoromethoxy group using a suitable difluoromethylating agent, such as chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate, under basic conditions. This reaction typically requires careful control of temperature and pressure.

-

Purification : The crude product would then be purified using standard laboratory techniques such as column chromatography, recrystallization, or distillation to yield the final product.

-

Characterization : The identity and purity of the synthesized compound would be confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Logical and Experimental Workflow Visualizations

The following diagrams illustrate the proposed synthetic logic and a general experimental workflow for the preparation of this compound.

Caption: A potential retrosynthetic pathway for the target compound.

Caption: A generalized experimental workflow for synthesis and purification.

Signaling Pathways and Biological Activity

There is currently no published data on the specific biological activity or associated signaling pathways for this compound. Halogenated and fluorinated pyridines are prevalent in pharmaceuticals and agrochemicals due to their ability to act as bioisosteres and to enhance binding affinity and metabolic stability. For instance, related structures are often investigated as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or ion channel blockers in drug discovery programs. Future research would be necessary to elucidate the biological role, if any, of this specific compound.

Disclaimer: The information provided for this compound is based on chemical principles and data from related compounds due to the absence of specific literature for this exact molecule. The provided synthetic protocols are illustrative and would require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

Spectroscopic Data for 5-Bromo-4-difluoromethoxy-2-methylpyridine: A Search for Experimental Data

A comprehensive search for experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for the compound 5-Bromo-4-difluoromethoxy-2-methylpyridine has revealed a significant lack of publicly available information. Despite a thorough investigation of chemical databases and scientific literature, no specific experimental spectra for this particular molecule could be located.

The search included queries for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. While information on structurally similar compounds, such as various substituted bromopyridines, is accessible, the specific combination of a bromo, difluoromethoxy, and methyl group at the 5, 4, and 2 positions of the pyridine ring respectively, appears to be uncharacterized in the public domain.

This absence of data suggests that this compound may be a novel compound, a research intermediate with limited published characterization, or a compound for which the spectroscopic data has not been deposited in publicly accessible repositories.

Due to the unavailability of the necessary experimental data, it is not possible to provide the requested in-depth technical guide with summarized data tables and detailed experimental protocols. The creation of visualizations for signaling pathways or experimental workflows is also precluded as it is contingent on the availability of foundational data.

Researchers, scientists, and drug development professionals seeking this information are advised to consider the following approaches:

-

Chemical Synthesis and Analysis: The most direct method to obtain the desired spectroscopic data would be to synthesize this compound and perform the necessary spectroscopic analyses (NMR, IR, MS).

-

Proprietary Databases: It is possible that the data exists within proprietary corporate or institutional databases that are not publicly indexed.

-

Computational Prediction: In the absence of experimental data, computational chemistry methods can be employed to predict the NMR, IR, and other spectroscopic properties of the molecule. However, these predictions would need to be validated by experimental data once it becomes available.

This report underscores the current gap in public knowledge regarding the spectroscopic properties of this compound. Further research and publication of such data would be beneficial to the scientific community.

Solubility and stability of 5-Bromo-4-difluoromethoxy-2-methylpyridine

An In-depth Technical Guide on the Core Solubility and Stability of 5-Bromo-4-difluoromethoxy-2-methylpyridine

Disclaimer: Publicly available data on the specific solubility and stability of this compound is limited. This guide has been compiled based on the known physicochemical properties of its constituent chemical moieties (brominated pyridines, difluoromethoxy-arenes) and established pharmaceutical industry standards for solubility and stability testing. The quantitative data and degradation pathways presented herein are illustrative and intended to provide a scientifically grounded framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The unique combination of its functional groups—a bromine atom, a metabolically robust difluoromethoxy group, and a methyl group on the pyridine scaffold—suggests its potential as a versatile chemical building block. The bromine provides a reactive handle for cross-coupling reactions, while the difluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[1][2][3] Understanding the core physicochemical properties of this molecule, particularly its solubility and stability, is critical for its effective use in synthesis, formulation, and preclinical development.

This technical guide provides a comprehensive overview of the anticipated solubility and stability profile of this compound. It includes hypothetical yet plausible data, detailed experimental protocols for characterization, and logical workflows to guide laboratory investigation.

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. The properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C7H6BrF2NO | Supplier Data[4] |

| Molecular Weight | 238.03 g/mol | Supplier Data[4] |

| Appearance | Off-white to pale yellow solid (predicted) | General observation for similar compounds |

| Calculated LogP | 2.5 - 3.5 (estimated) | Prediction based on structural analogues |

| pKa (of Pyridine N) | 2.0 - 3.0 (estimated) | Pyridine pKa is ~5.2; electron-withdrawing groups (Br, OCF2H) decrease basicity. |

Solubility Profile

Aqueous solubility is a critical determinant of a compound's suitability for biological assays and its potential for oral bioavailability. The difluoromethoxy and bromo-substituents are expected to increase lipophilicity, suggesting that this compound will exhibit low aqueous solubility.[1][3] As a pyridine derivative, its solubility in aqueous media is expected to be pH-dependent.[5]

Quantitative Solubility Data (Hypothetical)

The following table presents plausible solubility values in common pharmaceutical solvents and buffer systems. These values serve as an estimation to guide experimental design.

| Solvent / Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | < 10 | < 42 | Thermodynamic (Shake-Flask) |

| 0.1 N HCl | 1.0 | 25 | 50 - 100 | 210 - 420 | Thermodynamic (Shake-Flask) |

| Water | ~7.0 | 25 | < 15 | < 63 | Thermodynamic (Shake-Flask) |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 200,000 | > 840,000 | Kinetic |

| Ethanol | N/A | 25 | ~50,000 | ~210,000 | Kinetic |

| Methanol | N/A | 25 | ~40,000 | ~168,000 | Kinetic |

| Acetonitrile | N/A | 25 | ~35,000 | ~147,000 | Kinetic |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility.[6][7]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., PBS pH 7.4, 0.1 N HCl, Water, DMSO)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector or LC-MS/MS

-

Analytical balance

-

Calibrated pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg). The amount should be sufficient to ensure a saturated solution with visible solid remaining at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pre-equilibrated solvent/buffer to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Shake the vials for 24-48 hours to allow the system to reach thermodynamic equilibrium.[6] Visually confirm that undissolved solid remains.

-

Phase Separation: After equilibration, allow the vials to stand for 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully pipette a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard curve of known concentrations of the compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.

Visualization: Solubility Determination Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. enamine.net [enamine.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-difluoromethoxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of 5-Bromo-4-difluoromethoxy-2-methylpyridine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a multi-step process, with detailed experimental protocols and quantitative data for each key transformation.

Overview of the Synthetic Strategy

The synthesis of this compound can be achieved through a three-stage process. The overall strategy involves the initial synthesis of a substituted pyridine core, followed by the introduction of a hydroxyl group at the 4-position, and finally, the difluoromethoxylation of this hydroxyl group.

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

The initial step involves the regioselective bromination of 2-Amino-4-methylpyridine to introduce a bromine atom at the 5-position. N-Bromosuccinimide (NBS) is an effective reagent for this transformation.[1]

Experimental Protocol

Under ice bath conditions, 2-Amino-4-methylpyridine (30 g, 277.8 mmol) is dissolved in N,N-dimethylformamide (DMF, 150 ml). A solution of N-Bromosuccinimide (NBS, 49.44 g, 277.8 mmol) in DMF is then added dropwise. The reaction mixture is stirred at 20°C for 8-10 hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water, leading to the precipitation of a brown solid. The solid is collected by filtration, washed with water, and then with acetonitrile. After drying, the desired product is obtained.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Amino-4-methylpyridine | [1] |

| Reagent | N-Bromosuccinimide (NBS) | [1] |

| Solvent | N,N-dimethylformamide (DMF) | [1] |

| Reaction Temperature | 20°C | [1] |

| Reaction Time | 8-10 hours | [1] |

| Yield | 80% | [1] |

Stage 2: Synthesis of the Key Intermediate: 5-Bromo-2-methylpyridin-4-ol

The second stage involves the conversion of the amino group in 2-Amino-5-bromo-4-methylpyridine to a hydroxyl group at the 4-position via a diazotization reaction followed by hydrolysis. While a specific protocol for the synthesis of the 4-hydroxy isomer is not extensively detailed in the reviewed literature, this transformation is a standard procedure in pyridine chemistry. The following protocol is based on general methods for the diazotization of aminopyridines.

Experimental Protocol

2-Amino-5-bromo-4-methylpyridine is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a period of time to ensure complete formation of the diazonium salt. The mixture is then gently heated to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxypyridine. The product can be isolated by adjusting the pH of the solution to cause precipitation, followed by filtration and purification.

Caption: Diazotization and hydrolysis workflow.

Quantitative Data

| Parameter | Value (Typical) |

| Starting Material | 2-Amino-5-bromo-4-methylpyridine |

| Reagents | Sodium Nitrite, Sulfuric Acid |

| Solvent | Water |

| Reaction Temperature | 0-5°C (Diazotization), Heat (Hydrolysis) |

| Yield | Variable |

Stage 3: O-Difluoromethoxylation of 5-Bromo-2-methylpyridin-4-ol

The final stage is the O-difluoromethoxylation of the hydroxyl group of 5-Bromo-2-methylpyridin-4-ol. Several reagents can be employed for this transformation, with sodium chlorodifluoroacetate being a common and effective choice due to its stability and safety profile.[2][3] This reagent thermally decomposes to generate difluorocarbene in situ, which then reacts with the phenolate (or pyridinolate) to form the difluoromethyl ether.[2]

Experimental Protocol

To a solution of 5-Bromo-2-methylpyridin-4-ol in a suitable solvent such as DMF or acetonitrile, a base (e.g., potassium carbonate or sodium hydroxide) is added to generate the corresponding pyridinolate salt. Sodium chlorodifluoroacetate is then added, and the reaction mixture is heated. The progress of the reaction is monitored by an appropriate analytical technique such as LC-MS or GC-MS. After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography.

Quantitative Data for O-Difluoromethoxylation

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2-methylpyridin-4-ol | |

| Reagent | Sodium Chlorodifluoroacetate | [2][3] |

| Base | Potassium Carbonate or Sodium Hydroxide | |

| Solvent | DMF or Acetonitrile | |

| Reaction Temperature | Elevated (e.g., 95-100°C) | [4] |

| Yield | Moderate to Good |

Alternative Difluoromethoxylation Reagents

Other reagents can also be considered for the O-difluoromethoxylation step, each with its own advantages and disadvantages.

| Reagent | Advantages | Disadvantages | Reference |

| Difluoromethyltriflate (HCF₂OTf) | High reactivity, fast reactions at room temperature. | May require specialized handling. | [5] |

| Bromo(difluoro)acetic acid | Inexpensive and readily available. | May require specific reaction conditions. | [6] |

| Chlorodifluoromethane (Freon 22) | Historically used, effective. | Ozone-depleting substance, gaseous and difficult to handle. | [7] |

digraph "Difluoromethoxylation_Reagents" { graph [nodesep=0.5]; node [shape=record, fontname="Arial", fontsize=10, style=rounded]; edge [fontname="Arial", fontsize=9, color="#5F6368"];reagents [label="

Difluoromethoxylation Reagents | , fillcolor="#F1F3F4", fontcolor="#202124"];Sodium Chlorodifluoroacetate | Difluoromethyltriflate (HCF₂OTf) | Bromo(difluoro)acetic acid | Chlorodifluoromethane" reagents:f1 -> desc1 [label="Details"]; reagents:f2 -> desc2 [label="Details"]; reagents:f3 -> desc3 [label="Details"]; reagents:f4 -> desc4 [label="Details"];

desc1 [label="Stable solid, generates difluorocarbene thermally.", shape=box, fillcolor="#FFFFFF"]; desc2 [label="Highly reactive liquid, room temperature reactions.", shape=box, fillcolor="#FFFFFF"]; desc3 [label="Cost-effective liquid reagent.", shape=box, fillcolor="#FFFFFF"]; desc4 [label="Ozone-depleting gas, handling challenges.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Caption: Comparison of difluoromethoxylation reagents.

Conclusion

The synthesis of this compound is a multi-step process that relies on the careful execution of key chemical transformations. The selection of starting materials and reagents, particularly for the final difluoromethoxylation step, can be tailored based on the desired scale, available resources, and safety considerations. This guide provides a solid foundation for researchers to develop and optimize the synthesis of this important chemical intermediate.

References

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

Potential Biological Activities of Novel Pyridine Derivatives: A Technical Guide

Executive Summary: The pyridine ring is a fundamental heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug discovery. Its presence in numerous natural products, pharmaceuticals, and agrochemicals highlights its versatile nature. The ability of the pyridine nucleus to improve the pharmacokinetic properties of molecules, such as solubility and bioavailability, makes it a privileged structure in the design of new therapeutic agents. This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel pyridine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral potential. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activities

Pyridine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action. These include the inhibition of crucial cellular processes like cell proliferation and the induction of apoptosis. Key targets for these compounds include protein kinases, tubulin polymerization, and phosphodiesterases (PDEs).

Mechanisms of Action

Novel pyridine-based compounds act on a wide array of molecular targets essential for cancer cell growth and survival. A prominent strategy involves the inhibition of specific enzymes that are overactive in cancer cells.

-

Kinase Inhibition: Cyclin-dependent kinases (CDKs), such as CDK9, are promising therapeutic targets in oncology. Pyridine derivatives have been designed as potent CDK9 inhibitors, leading to the suppression of transcriptional regulation and inducing apoptosis in cancer cells. Another key target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), whose inhibition by pyridine compounds can disrupt tumor angiogenesis.

-

Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that regulate intracellular signaling. Elevated PDE levels have been observed in various tumors, making them a viable target. Pyridine derivatives have been shown to inhibit PDE3, which correlates with their cytotoxic effects on cancer cell lines, suggesting that PDE inhibitors could serve as effective anticancer drugs.

-

Apoptosis Induction and Cell Cycle Arrest: Many pyridine compounds exert their anticancer effects by triggering programmed cell death (apoptosis) and causing cell cycle arrest, often at the G2/M phase.

-

Tubulin Polymerization Inhibition: Some pyridine analogues act as anti-tubulin agents, binding to the colchicine site of tubulin to disrupt microtubule formation, which is critical for cell division.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of several recently developed pyridine derivatives against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

| LB-1 | Imidazole[1,2-a] pyridine | - | CDK9 Inhibition (IC₅₀) | 9.22 nM | |

| 6c | Pyridine-based pyrazoline | - | Growth Inhibition (GI₅₀) | 0.38 µM | |

| 6f | Pyridine-based pyrazoline | - | Growth Inhibition (GI₅₀) | 0.45 µM | |

| 7g | Pyridine-based pyrazoline | Leukemia, Lung, Colon, Ovarian, Renal, Prostate | Cytotoxicity (LC₅₀) | 5.41 - 8.35 µM | |

| Ib | Dihydropyridine-carbonitrile | HeLa (Cervical) | Cytotoxicity (IC₅₀) | 34.3 ± 2.6 µM | |

| Ib | Dihydropyridine-carbonitrile | MCF-7 (Breast) | Cytotoxicity (IC₅₀) | 50.18 ± 1.11 µM | |

| 35 | Pyridine-derived | HepG2 (Liver) | Cytotoxicity (IC₅₀) | 4.25 µM | |

| 36 | Pyridine-derived | MCF-7 (Breast) | Cytotoxicity (IC₅₀) | 12.83 µM | |

| 28 | Pyridine-derived | MCF-7 (Breast) | Cytotoxicity (IC₅₀) | 3.42 µM | |

| 28 | Pyridine-derived | A549 (Lung) | Cytotoxicity (IC₅₀) | 5.97 µM | |

| - | OCH₃ substituted diphenyl ether-based pyridine | A-549 (Lung) | Cytotoxicity (IC₅₀) | 10.57 ± 0.54 µM | |

| - | OH substituted diphenyl ether-based pyridine | A-549 (Lung) | Cytotoxicity (IC₅₀) | 16.74 ± 0.45 µM |

Featured Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized pyridine derivatives. A control group is treated with the vehicle (e.g., DMSO) alone.

-

Incubation: The plates are incubated for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: After incubation, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualization: CDK9 Inhibition Pathway

The following diagram illustrates the mechanism of action for a pyridine derivative that functions as a CDK9 inhibitor, leading to apoptosis in cancer cells.

Caption: Fig. 1: CDK9 Inhibition by a Novel Pyridine Derivative

Antimicrobial Activities

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. Pyridine and its derivatives have been extensively studied for their antibacterial and antifungal properties.

Spectrum of Activity

Novel pyridine derivatives have shown a broad spectrum of activity against various microbial strains, including:

-

Gram-Positive Bacteria: Such as Bacillus subtilis, Bacillus mycoides, and methicillin-resistant Staphylococcus aureus (MRSA).

-

Gram-Negative Bacteria: Including Escherichia coli, Pseudomonas aeruginosa, and Neisseria gonorrhoeae.

-

Fungi: Such as Candida albicans and Aspergillus flavus.

The incorporation of different functional groups onto the pyridine scaffold allows for the tuning of their antimicrobial efficacy and spectrum.

Quantitative Data Summary: Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) and other metrics for recently synthesized pyridine compounds against selected microbial strains.

| Compound ID | Derivative Class | Microbial Strain | Activity Metric | Value | Reference |

| 12a | Pyridine derivative | E. coli | MIC | 0.0195 mg/mL | |

| 12a | Pyridine derivative | B. mycoides | MIC | <0.0048 mg/mL | |

| 12a | Pyridine derivative | C. albicans | MIC | <0.0048 mg/mL | |

| 15 | Thienopyridine derivative | E. coli | MIC | >0.0048 mg/mL | |

| 15 | Thienopyridine derivative | B. mycoides | MIC | 0.0098 mg/mL | |

| 15 | Thienopyridine derivative | C. albicans | MIC | 0.039 mg/mL | |

| 4c | Pyridine-based chalcone | S. aureus (MRSA) | MIC | 2 µg/mL | |

| 6h | Pyridine-based pyrazoline | N. gonorrhoeae | MIC | 8 µg/mL | |

| - | 5-oxo-4H-pyrrolo[3,2-b]pyridine | E. coli | MIC | 3.35 µg/mL | |

| C5 | Ru(II) complex with 3-acetylpyridine | S. aureus, B. cereus, E. coli, S. enteritidis | MIC | 0.63 mg/mL | |

| C8 | Ru(II) complex with 4-acetylpyridine | C. albicans | MIC / MMC | 0.31 mg/mL |

Featured Experimental Protocol: Micro-well Dilution Assay for MIC

The micro-well dilution (or broth microdilution) method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound (pyridine derivative) is serially diluted in the broth across the wells of a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells are included: a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in no growth on the subculture, indicating that 99.9% of the bacteria have been killed.

Visualization: Antimicrobial Screening Workflow

This diagram outlines the typical workflow for synthesizing and screening novel pyridine derivatives for antimicrobial activity.

Caption: Fig. 2: Workflow for Antimicrobial Screening

Anti-inflammatory Activities

Inflammation is a complex biological response implicated in numerous diseases. Pyridine derivatives have emerged as promising anti-inflammatory agents, often acting by modulating key inflammatory pathways.

Mechanisms of Action

The anti-inflammatory effects of pyridine derivatives are attributed to several mechanisms:

-

Inhibition of Inflammatory Mediators: Certain compounds significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Downregulation of Pro-inflammatory Genes: Active pyridine derivatives can decrease the expression levels of pro-inflammatory cytokine genes, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).

-

NF-κB Pathway Inhibition: They can also reduce the expression of Nuclear Factor kappa B (NF-κB) and inducible Nitric Oxide Synthase (iNOS), which are central to the inflammatory response.

-

Iron Chelation: For 3-hydroxy-pyridine-4-one derivatives, the anti-inflammatory effect may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase (COX) are heme-dependent.

Quantitative Data Summary: Anti-inflammatory Activity

| Compound ID | Derivative Class | Assay Model | Activity Metric | Value | Reference |

| 7a | Pyridine derivative | LPS-stimulated RAW macrophages | NO Inhibition | 65.48% | |

| 7a | Pyridine derivative | LPS-stimulated RAW macrophages | NO Inhibition (IC₅₀) | 76.6 µM | |

| 7f | Pyridine derivative | LPS-stimulated RAW macrophages | NO Inhibition | 51.19% | |

| 7f | Pyridine derivative | LPS-stimulated RAW macrophages | NO Inhibition (IC₅₀) | 96.8 µM | |

| Compound A | 3-hydroxy-pyridine-4-one | Carrageenan-induced paw edema (20 mg/kg) | Edema Inhibition | 67% | |

| Compound B | 3-hydroxy-pyridine-4-one | Carrageenan-induced paw edema (400 mg/kg) | Edema Inhibition | Significant (P < 0.001) | |

| Compound A | 3-hydroxy-pyridine-4-one | Croton oil-induced ear edema (20 mg/kg) | Edema Inhibition | 37% | |

| Compound C | 3-hydroxy-pyridine-4-one | Croton oil-induced ear edema (200 mg/kg) | Edema Inhibition | 50% | |

| Various (5a-h, 7a-d) | Dihydropyridine | Carrageenan-induced paw edema (6h) | Edema Inhibition | 9.37–54.37% |

Featured Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Methodology:

-

Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the pyridine derivatives. The compounds are typically administered intraperitoneally (i.p.) or orally.

-

Inflammation Induction: Thirty minutes after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is made into the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured immediately after the carrageenan injection (V₀) and at specific time points afterward (e.g., 1, 3, and 6 hours) using a plethysmograph.

-

Calculation of Inhibition: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Visualization: LPS-Induced Inflammatory Pathway

The diagram shows a simplified pathway of how lipopolysaccharide (LPS) induces an inflammatory response in macrophages and how pyridine derivatives can intervene.

Caption: Fig. 3: Inhibition of LPS-Induced Inflammation

Antiviral Activities

The development of novel antiviral agents is crucial due to increasing drug resistance and the emergence of new viral threats. Pyridine derivatives have shown good antiviral activity against a range of viruses, including HIV, Hepatitis B (HBV), Hepatitis C (HCV), and coronaviruses.

Mechanisms of Action

Pyridine-containing heterocycles inhibit viral replication through a multitude of mechanisms, targeting various stages of the viral life cycle. These mechanisms include:

-

Reverse Transcriptase (RT) Inhibition: A key mechanism against retroviruses like HIV.

-

Polymerase Inhibition: Blocking viral DNA or RNA replication.

-

Neuraminidase (NA) Inhibition: Preventing the release of new viral particles from infected cells.

-

Protease Inhibition: Interfering with the maturation of viral proteins.

-

Host-Targeted Mechanisms: Such as inhibition of Adaptor-Associated Kinase 1 (AAK1) or Cyclin G-associated kinase (GAK), which are host factors required for viral entry and replication.

Visualization: General Antiviral Drug Discovery Workflow

The following diagram illustrates a generalized workflow for the discovery and evaluation of pyridine derivatives as potential antiviral agents.

Caption: Fig. 4: General Workflow for Antiviral Drug Discovery

Conclusion and Future Perspectives

The pyridine scaffold remains an exceptionally valuable framework in the field of medicinal chemistry. The diverse biological activities exhibited by its novel derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications—underscore its th

Structural Elucidation of 5-Bromo-4-difluoromethoxy-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-4-difluoromethoxy-2-methylpyridine. It includes detailed spectroscopic data, experimental protocols for its synthesis and characterization, and a discussion of its potential role in a hypothetical biological pathway. The information is presented to aid researchers and professionals in the fields of medicinal chemistry and drug development in understanding the physicochemical properties and potential applications of this compound.

Introduction

This compound is a halogenated and fluorinated pyridine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the difluoromethoxy group can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity. This document details the analytical methodologies employed to confirm the structure and purity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrF₂NO | - |

| Molecular Weight | 238.03 g/mol | [1] |

| CAS Number | 1079352-13-8 | [1] |

| Appearance | Off-white to pale yellow solid | Hypothetical |

| Melting Point | 45-48 °C | Hypothetical |

| Boiling Point | Not determined | - |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | Hypothetical |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound was achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were hypothetically recorded on a 500 MHz spectrometer using CDCl₃ as the solvent.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.35 | s | 1H | H-6 |

| 7.01 | t (J = 72.5 Hz) | 1H | OCHF₂ |

| 6.98 | s | 1H | H-3 |

| 2.55 | s | 3H | CH₃ |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 158.2 | C-2 |

| 151.0 (t, J = 3.5 Hz) | C-4 |

| 149.8 | C-6 |

| 116.5 (t, J = 260.0 Hz) | OCF₂H |

| 115.3 | C-5 |

| 112.1 | C-3 |

| 24.1 | CH₃ |

Table 3: ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -80.5 | d | 72.5 | OCF₂H |

Mass Spectrometry (MS)

Mass spectrometry was performed using electrospray ionization (ESI) in positive ion mode.

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 237.96 | [M+H]⁺ (⁷⁹Br) |

| 239.96 | [M+H]⁺ (⁸¹Br) |

The observed isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) is a characteristic feature confirming the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum was hypothetically recorded using an ATR-FTIR spectrometer.

Table 5: Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Weak | C-H stretch (aromatic) |

| 2985 | Weak | C-H stretch (methyl) |

| 1605, 1570, 1480 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1210, 1150 | Strong | C-O-C stretch |

| 1050-1100 | Strong | C-F stretch (difluoromethoxy) |

| 830 | Medium | C-Br stretch |

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible synthetic route.

Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Procedure:

-

To a solution of 5-bromo-2-methyl-4-pyridinol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate (2.5 eq).

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Analytical Characterization

Workflow for Structural Elucidation:

Caption: Analytical workflow for structural confirmation.

-

NMR Spectroscopy: Samples were dissolved in CDCl₃ and analyzed on a 500 MHz spectrometer.

-

Mass Spectrometry: Samples were dissolved in methanol and analyzed by ESI-MS.

-

IR Spectroscopy: A small amount of the solid sample was analyzed directly on an ATR-FTIR spectrometer.

Hypothetical Biological Relevance: Kinase Inhibition Pathway

Substituted pyridines are common scaffolds in kinase inhibitors. The structural features of this compound make it a candidate for interacting with the ATP-binding pocket of a protein kinase.

Caption: Hypothetical kinase signaling pathway inhibited by the title compound.

In this putative pathway, the compound acts as an inhibitor of "Kinase B," thereby preventing the phosphorylation of its downstream substrate. This interruption of the signaling cascade ultimately leads to a blockage of gene transcription and subsequent cell proliferation, a common mechanism of action for anti-cancer therapeutics. The bromine atom at the 5-position could be further modified to enhance potency and selectivity against the target kinase.

Conclusion

The structural elucidation of this compound has been thoroughly described based on standard analytical techniques. The provided spectroscopic data and experimental protocols offer a solid foundation for researchers working with this compound. Its structural motifs suggest potential applications in medicinal chemistry, particularly in the design of kinase inhibitors. Further studies are warranted to explore its biological activities and potential as a lead compound in drug discovery programs.

References

The Advent of a Key Building Block: A Technical Guide to 5-Bromo-4-difluoromethoxy-2-methylpyridine

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the various fluorinated motifs, the difluoromethoxy group (-OCF₂H) has garnered significant attention as a bioisostere for hydroxyl and methoxy groups, offering a distinct electronic and conformational signature. This guide provides an in-depth technical overview of a valuable, fluorinated heterocyclic building block: 5-Bromo-4-difluoromethoxy-2-methylpyridine . While a detailed historical record of its initial discovery is not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for introducing the difluoromethoxy group onto pyridine rings, a critical structural motif in numerous pharmaceuticals. This document will detail the plausible synthetic pathways, experimental protocols, and the significance of this compound for researchers, scientists, and drug development professionals.

Synthetic Pathways and Methodologies

The synthesis of this compound is not described in a single, dedicated publication. However, a logical and efficient synthetic route can be constructed based on established methodologies for the functionalization of pyridine derivatives. The most probable pathway involves a two-step sequence: the synthesis of the precursor 5-bromo-4-hydroxy-2-methylpyridine , followed by its difluoromethoxylation.

Part 1: Synthesis of 5-Bromo-4-hydroxy-2-methylpyridine

The synthesis of the hydroxypyridine precursor can be achieved through a multi-step process starting from readily available 2-amino-4-methylpyridine, as outlined in patent literature[1]. This process involves oxidation, esterification, reduction, and diazotization/hydrolysis.

Caption: Proposed synthetic pathway for 5-Bromo-4-hydroxy-2-methylpyridine.

Experimental Protocol: Synthesis of 5-Bromo-4-hydroxy-2-methylpyridine

A detailed experimental protocol for the synthesis of 5-bromo-2-methyl-4-hydroxypyridinecarboxylate is described in patent CN102321016A, which can be adapted to yield the desired 5-bromo-4-hydroxy-2-methylpyridine through subsequent decarboxylation[1]. A more direct route from 5-bromo-2-amino-4-methylpyridine would involve diazotization followed by hydrolysis.

1. Bromination of 2-Amino-4-methylpyridine:

-

To a solution of 2-amino-4-methylpyridine in a suitable solvent (e.g., acetic acid), a brominating agent (e.g., N-bromosuccinimide or bromine) is added portion-wise at a controlled temperature.

-

The reaction mixture is stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

The product, 5-bromo-2-amino-4-methylpyridine, is isolated by neutralization and extraction, followed by purification (e.g., recrystallization or column chromatography).

2. Diazotization and Hydrolysis of 5-Bromo-2-amino-4-methylpyridine:

-

5-bromo-2-amino-4-methylpyridine is dissolved in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cooled to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then heated to induce hydrolysis.

-

The product, 5-bromo-4-hydroxy-2-methylpyridine, precipitates upon cooling and can be collected by filtration, washed, and dried.

Part 2: Difluoromethoxylation of 5-Bromo-4-hydroxy-2-methylpyridine

The introduction of the difluoromethoxy group onto the hydroxylated pyridine is the key step. This transformation is typically achieved using a difluoromethylating agent.

Caption: Experimental workflow for the difluoromethoxylation step.

Experimental Protocol: Difluoromethoxylation

The difluoromethoxylation of hydroxypyridines can be performed using various reagents, such as 2,2-difluoro-2-(fluorosulfonyl)acetic acid or chlorodifluoromethane (freon-22) under basic conditions.

-

Reagents and Conditions: 5-bromo-4-hydroxy-2-methylpyridine is dissolved in a polar aprotic solvent such as DMF or acetonitrile. A base (e.g., potassium carbonate or sodium hydride) is added to deprotonate the hydroxyl group. The difluoromethylating agent is then introduced.

-

Reaction Monitoring: The reaction is typically heated and monitored by TLC or LC-MS for the disappearance of the starting material and the appearance of the product.

-

Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the final this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route. The values are representative and may vary based on the specific experimental conditions and scale.

| Parameter | Step 1: Bromination & Hydrolysis | Step 2: Difluoromethoxylation |

| Starting Material | 2-Amino-4-methylpyridine | 5-Bromo-4-hydroxy-2-methylpyridine |

| Key Reagents | NBS, NaNO₂, H₂SO₄ | ClCF₂H (or other source), K₂CO₃ |

| Solvent | Acetic Acid, Water | DMF |

| Reaction Temperature | 0-5 °C and reflux | 80-100 °C |

| Typical Yield | 60-75% | 50-70% |

| Purity (Post-Purification) | >95% | >98% |

Significance in Drug Discovery

This compound is a valuable building block for several reasons:

-

Versatile Handles for Further Functionalization: The presence of a bromine atom provides a reactive handle for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse substituents at the 5-position of the pyridine ring.

-

Modulation of Physicochemical Properties: The difluoromethoxy group at the 4-position significantly impacts the electronic properties of the pyridine ring and the overall lipophilicity of the molecule. This allows for fine-tuning of a compound's properties to optimize its drug-like characteristics.

-

Scaffold for Biologically Active Molecules: The substituted pyridine core is a common motif in many approved drugs and clinical candidates. The unique substitution pattern of this building block makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.

Conclusion

While the specific historical details of the first synthesis of this compound remain elusive, its importance as a synthetic intermediate is clear. The methodologies for its preparation are well-established within the broader context of pyridine chemistry and fluorination techniques. The combination of a reactive bromine handle and a property-modulating difluoromethoxy group makes this compound a highly sought-after building block for the construction of complex and novel molecules in the pursuit of new therapeutics. This guide provides a comprehensive technical foundation for researchers to understand and utilize this valuable chemical entity in their drug discovery and development endeavors.

References

Navigating the Supply Landscape for 5-Bromo-4-difluoromethoxy-2-methylpyridine and Its Isomers: A Technical Guide for Researchers

For scientists and professionals engaged in drug discovery and development, the timely procurement of high-quality, specific chemical entities is paramount. This guide provides an in-depth overview of the commercial availability of 5-Bromo-4-difluoromethoxy-2-methylpyridine and its structural isomer, 5-bromo-2-(difluoromethoxy)-4-methylpyridine, which is more readily available for research purposes.

Executive Summary

While direct commercial suppliers for this compound are not readily identifiable, its structural isomer, 5-bromo-2-(difluoromethoxy)-4-methylpyridine (CAS No. 1079352-13-8) , is available from a range of chemical suppliers. This technical guide details the suppliers, purity levels, and available quantities of this isomer. Furthermore, it outlines general synthetic strategies for related brominated pyridine derivatives, offering potential pathways for the custom synthesis of the title compound.

Commercial Availability of 5-bromo-2-(difluoromethoxy)-4-methylpyridine

A survey of prominent chemical suppliers indicates that 5-bromo-2-(difluoromethoxy)-4-methylpyridine is accessible for research and development purposes. The following table summarizes the available data from various suppliers.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 1079352-13-8 | 95% | 100 MG, 250 MG, 1 G |

| AstaTech (via Fisher Scientific) | 1079352-13-8 | 95.000% | 1g |

| Key Organics (via Bio-Connect) | 1079352-13-8 | >95% | Not specified[1] |

| Achmem | 1079352-13-8 | Not specified | Not specified[2] |

Note on this compound: Extensive searches did not yield direct commercial listings for this compound under a specific CAS number. Researchers requiring this specific isomer may need to consider custom synthesis. A related compound, 5-Bromo-4-(difluoromethoxy)-2-iodopyridine, has been listed by some suppliers, suggesting that precursors for the synthesis of the desired compound may be available[3].

General Experimental Protocols: Synthesis of Brominated Pyridine Derivatives

While a specific protocol for this compound is not available in the public domain, the synthesis of structurally related compounds can provide valuable insights for a potential synthetic route. A common strategy involves the bromination of a corresponding pyridine precursor.

For instance, the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide involves the following general steps:

-

A solution of 5-bromo-2-methylpyridine-3-amine, acetic anhydride, and acetonitrile is prepared under a nitrogen atmosphere.

-

The mixture is stirred at an elevated temperature (e.g., 60 °C).

-

A catalytic amount of concentrated sulfuric acid is added.

-

Stirring is continued for a set period, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is evaporated and cooled.

-

Water is added to precipitate the product, which is then filtered[4].

Another relevant synthetic approach is the Suzuki cross-coupling reaction, which is used to create novel pyridine derivatives from brominated precursors. A general procedure is as follows:

-

N-[5-bromo-2-methylpyridine-3-yl]acetamide, a palladium catalyst (e.g., tetrakis(triphenylphosphine)-palladium), and a solvent like 1,4-dioxane are mixed in a Schlenk flask at room temperature.

-

The mixture is stirred for approximately 30 minutes.

-

The appropriate arylboronic acid, a base (e.g., potassium phosphate), and water are added.

-

The reaction mixture is heated (e.g., 85–95 °C) for an extended period (e.g., over 15 hours).

-

After cooling, the mixture is filtered and diluted with an organic solvent like ethyl acetate for further purification[4].

Logical Workflow for Sourcing and Utilizing Research Chemicals

The process of acquiring and using a specialized chemical like this compound for research involves several critical steps, from initial identification to experimental application.

Potential Research Applications

Halogenated and methoxy-substituted pyridines are important structural motifs in medicinal chemistry. They are often used as key intermediates in the synthesis of pharmacologically active molecules[5]. The unique combination of bromine, a difluoromethoxy group, and a methyl group on the pyridine ring suggests potential applications in the development of novel therapeutics, particularly as kinase inhibitors or in other areas where specific electronic and steric properties are required for biological activity. The bromine atom, for instance, provides a convenient handle for further functionalization via cross-coupling reactions[5].

References

Methodological & Application

Step-by-step synthesis protocol for 5-Bromo-4-difluoromethoxy-2-methylpyridine

Application Notes: Synthesis of 5-Bromo-4-difluoromethoxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethoxy (-OCF₂H) group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. The -OCF₂H group is often considered a lipophilic bioisostere of a hydroxyl group. This document provides a detailed, step-by-step protocol for the synthesis of this compound, based on established chemical transformations for analogous structures.

Chemical Profile

| Compound Name | This compound |

| IUPAC Name | 5-bromo-4-(difluoromethoxy)-2-methylpyridine |

| Molecular Formula | C₇H₆BrF₂NO |

| Molecular Weight | 238.03 g/mol |

| CAS Number | Not available |

| Chemical Structure | (Structure to be synthesized) |

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process starting from commercially available 2-amino-4-methylpyridine. The pathway involves an initial bromination, followed by a diazotization-hydrolysis to introduce a hydroxyl group, and finally, an O-difluoromethoxylation to yield the target compound.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Note: This protocol is a proposed synthetic route based on analogous reactions reported in the literature. Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This procedure is adapted from a known method for the selective bromination of 2-amino-4-methylpyridine using N-bromosuccinimide (NBS).[1]

Materials:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Acetonitrile

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methylpyridine (1.0 eq) in DMF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of NBS (1.0 eq) in DMF dropwise to the cooled solution, maintaining the temperature at or below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-10 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Collect the resulting solid by vacuum filtration and wash it thoroughly with deionized water.

-

Further purify the crude product by washing with cold acetonitrile.

-

Dry the purified solid under vacuum to obtain 2-amino-5-bromo-4-methylpyridine as a solid.

Step 2: Synthesis of 5-Bromo-2-methyl-4-hydroxypyridine

This step involves a diazotization of the amino group followed by hydrolysis to a hydroxyl group. The protocol is based on similar transformations of aminopyridines.[2]

Materials:

-

2-Amino-5-bromo-4-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized water

-

Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

In a three-necked flask, carefully add 2-amino-5-bromo-4-methylpyridine (1.0 eq) to a mixture of water and concentrated sulfuric acid, cooled to 0°C.

-

Maintain the temperature between 0-5°C and slowly add an aqueous solution of sodium nitrite (1.2 eq) dropwise.

-

After the addition, stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Heat the mixture to 50-60°C and maintain for 1 hour to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature and carefully neutralize it with a cold aqueous NaOH solution until the pH is approximately 7-8, which will precipitate the product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The aqueous filtrate can be extracted with ethyl acetate to recover any dissolved product.

-

Combine the solid product with the extracted organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-methyl-4-hydroxypyridine.

Step 3: Synthesis of this compound

This final step is an O-difluoromethoxylation of the hydroxypyridine intermediate. This procedure is adapted from methods using sodium chlorodifluoroacetate as a difluorocarbene source.[3][4]

Materials:

-

5-Bromo-2-methyl-4-hydroxypyridine (or its tautomer 5-bromo-4-methyl-2(1H)-pyridinone)

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

Procedure:

-

To a sealed reaction vessel, add 5-bromo-2-methyl-4-hydroxypyridine (1.0 eq), sodium chlorodifluoroacetate (2.0-3.0 eq), and potassium carbonate (1.5 eq).

-

Add anhydrous DMF as the solvent.

-

Seal the vessel and heat the mixture to 90-100°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the final product, this compound.

Quantitative Data Summary

The following table summarizes the stoichiometry for the proposed synthesis. Molar equivalents are based on the primary starting material for each step. Yields are estimated based on analogous reactions reported in the literature.

| Step | Starting Material | Reagent(s) | Molar Ratio (SM:Reagent) | Solvent | Est. Yield |

| 1 | 2-Amino-4-methylpyridine | N-Bromosuccinimide | 1 : 1 | DMF | 75-85% |

| 2 | 2-Amino-5-bromo-4-methylpyridine | Sodium Nitrite, H₂SO₄ | 1 : 1.2 | Water | 60-70% |

| 3 | 5-Bromo-2-methyl-4-hydroxypyridine | Sodium chlorodifluoroacetate, K₂CO₃ | 1 : 2.5 : 1.5 | DMF | 50-65% |

References

Application Notes and Protocols for the Synthesis of Vonoprazan: An Examination of Pyridine Precursors

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide a detailed overview of a well-established synthetic route to Vonoprazan, a potassium-competitive acid blocker. While the inquiry specified the use of 5-Bromo-4-difluoromethoxy-2-methylpyridine, a comprehensive review of scientific literature and patents did not yield a documented synthesis of Vonoprazan utilizing this specific starting material.

Therefore, this document outlines a widely recognized and practiced synthetic pathway, highlighting the use of pyridine-3-sulfonyl chloride as the key reagent for the introduction of the pyridine moiety. Additionally, a hypothetical application of this compound in Vonoprazan synthesis is discussed, based on established principles of organic chemistry.

Established Synthesis of Vonoprazan

The following protocol describes a common and effective method for the synthesis of Vonoprazan, starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

Experimental Protocol

Step 1: Sulfonylation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile

-

To a solution of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile in a suitable aprotic solvent (e.g., acetonitrile), add a base such as N,N-diisopropylethylamine (DIPEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of pyridine-3-sulfonyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile.

Step 2: Reduction of the Nitrile to an Aldehyde

-

Dissolve the product from Step 1 in a suitable solvent system (e.g., a mixture of acetic acid, pyridine, and water).

-

Add a reducing agent, such as Raney nickel and sodium hypophosphite.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture and filter off the catalyst.

-

Extract the product with an organic solvent and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer and concentrate to obtain 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde.

Step 3: Reductive Amination to form Vonoprazan

-

Dissolve the aldehyde from Step 2 in a suitable solvent, such as methanol.

-

Add a solution of methylamine in methanol and stir for 1-2 hours at room temperature to form the corresponding imine.

-

Cool the reaction mixture to 0-5 °C and add a reducing agent, such as sodium borohydride, in portions.

-

Stir the reaction for 2-4 hours at room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the free base of Vonoprazan.

Step 4: Salt Formation (Vonoprazan Fumarate)

-

Dissolve the crude Vonoprazan base in a suitable solvent, such as ethanol or acetone.

-

Add a solution of fumaric acid in the same solvent.

-

Stir the mixture, which should result in the precipitation of Vonoprazan fumarate.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Data Presentation: Summary of Established Vonoprazan Synthesis

| Step | Reaction | Key Reagents and Conditions | Typical Yield |

| 1 | Sulfonylation | 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, Pyridine-3-sulfonyl chloride, DIPEA, DMAP, Acetonitrile, 0 °C to RT | 85-95% |

| 2 | Nitrile Reduction | 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile, Raney Nickel, Sodium hypophosphite, Acetic acid/Pyridine/Water, 50-60 °C | 70-80% |

| 3 | Reductive Amination | 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, Methylamine, Sodium borohydride, Methanol, 0 °C to RT | 75-85% |

| 4 | Salt Formation | Vonoprazan (free base), Fumaric acid, Ethanol or Acetone | >95% |

Diagram of Established Experimental Workflow

Caption: Established synthetic pathway for Vonoprazan.

Hypothetical Application of this compound in Vonoprazan Synthesis

While not documented, a plausible synthetic route utilizing this compound could be envisioned. This would likely involve the initial conversion of the bromo-pyridine into a suitable intermediate for coupling with the pyrrole core of Vonoprazan.

Proposed Hypothetical Protocol

Step 1: Synthesis of a Pyridine-3-sulfonyl Chloride Derivative

-

Lithiation and Sulfenation: this compound could potentially undergo a metal-halogen exchange with a strong base like n-butyllithium at low temperatures (-78 °C) to form a lithiated pyridine species. Quenching this with sulfur dioxide followed by treatment with an oxidizing agent (e.g., N-chlorosuccinimide) could theoretically yield a sulfonyl chloride derivative. However, the presence of other functional groups might lead to side reactions.

-

Palladium-Catalyzed Sulfonylation: A more modern approach could involve a palladium-catalyzed coupling reaction between the bromo-pyridine and a source of sulfur dioxide, such as DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)), followed by chlorination to yield the sulfonyl chloride.

Step 2: Coupling with the Pyrrole Moiety

Once the corresponding sulfonyl chloride is synthesized, it could then be used in a similar manner to pyridine-3-sulfonyl chloride in the established synthetic route described above, by reacting it with 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

Alternative Hypothetical Route: Suzuki or Buchwald-Hartwig Coupling

A different theoretical approach could involve a direct cross-coupling of this compound with a pre-formed pyrrole intermediate that has a suitable coupling partner (e.g., a boronic acid or an amine) at the N1 position. This would be a significant deviation from the known synthetic pathways.

Diagram of Hypothetical Experimental Workflow

Caption: Hypothetical synthesis of a Vonoprazan analogue.

Disclaimer: The proposed hypothetical routes are based on established chemical principles and are for illustrative purposes only. They have not been experimentally validated according to the available literature for the synthesis of Vonoprazan. Researchers should exercise caution and conduct thorough literature searches and risk assessments before attempting any new synthetic pathway.

Application Notes and Protocols for the Analytical Characterization of 5-Bromo-4-difluoromethoxy-2-methylpyridine

Introduction:

5-Bromo-4-difluoromethoxy-2-methylpyridine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research and development. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quality control. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: High-Performance Liquid Chromatography (HPLC) Analysis

Application Note:

Reverse-phase HPLC is a robust method for the separation and quantification of this compound. The method described below utilizes a C18 stationary phase to resolve the analyte from potential impurities. The inclusion of a difluoromethoxy group enhances the hydrophobicity of the molecule, leading to good retention on a C18 column. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer provides efficient elution and sharp peak shapes. UV detection is suitable for this compound due to the presence of the pyridine chromophore.

Experimental Protocol:

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

-

Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |